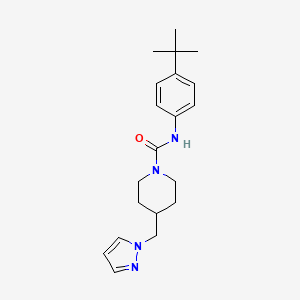
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain a quinoline structure, which is a type of heterocyclic aromatic organic compound. It also contains a chloro-methoxyphenyl group and an amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups and a heterocyclic ring. Unfortunately, without more specific information, it’s difficult to provide a detailed analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings .Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Quinoline derivatives have been investigated for their corrosion inhibition properties. A computational study explored the adsorption and corrosion inhibition characteristics of novel quinoline derivatives on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand their effectiveness as corrosion inhibitors, with findings suggesting that these compounds exhibit promising inhibition efficiencies, which align with experimental results (Erdoğan et al., 2017). Additionally, another study focused on the corrosion mitigation effect of specific quinoline derivatives on mild steel in acidic media, showing high inhibition efficiency and suggesting adsorption as the primary mechanism of action (Singh, Srivastava, & Quraishi, 2016).
Antimicrobial Applications
Quinoline derivatives have also been synthesized with the aim of exploring their antimicrobial activity. For example, one study reported the facile synthesis of tetrahydropyrimido[4,5-b]-quinoline derivatives and investigated their reactivity and antimicrobial activity, suggesting some of these compounds show promising biological activity (Elkholy & Morsy, 2006). Another research effort synthesized new pyran derivatives based on 8-hydroxyquinoline, evaluating their in vitro antimicrobial activity against various bacterial strains, with results indicating significant antibacterial potential (Rbaa et al., 2019).
Synthesis and Chemical Reactivity
Several studies have been dedicated to the synthesis of quinoline derivatives and their subsequent reactivity towards various agents. One such investigation involved the synthesis of 2-amino-4-arylquinoline-3-carbonitriles and their evaluation as corrosion inhibitors, demonstrating not only their synthetic accessibility but also their practical applications in corrosion inhibition (Verma et al., 2015).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(3-chloro-4-methoxyanilino)-6-ethylquinoline-3-carbonitrile;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O.ClH/c1-3-12-4-6-17-15(8-12)19(13(10-21)11-22-17)23-14-5-7-18(24-2)16(20)9-14;/h4-9,11H,3H2,1-2H3,(H,22,23);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROOFTPYDTPRNOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C(=CN=C2C=C1)C#N)NC3=CC(=C(C=C3)OC)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17Cl2N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((3-Chloro-4-methoxyphenyl)amino)-6-ethylquinoline-3-carbonitrile hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-Cyclohexyl-1,3-dimethyl-5-(2-oxopropylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2578098.png)


![N-(1-(thiophen-2-yl)cyclopentyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2578105.png)







